molecular formula C23H18ClN3O2S B5087705 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one CAS No. 5855-30-1

2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one

Cat. No.: B5087705
CAS No.: 5855-30-1
M. Wt: 435.9 g/mol
InChI Key: XMTNESBWGAQFGD-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one is a synthetic chemical compound designed for research and development applications, strictly for laboratory use. This molecule is built on a 1,3-thiazolidin-4-one core, which is recognized in medicinal chemistry as a privileged scaffold due to its wide range of associated biological activities . Compounds featuring the 1,3-thiazolidin-4-one structure have been extensively investigated for their potential as antimicrobial, antitumor, anti-inflammatory, and antidiabetic agents . The structure incorporates a pyrazole ring, a heterocycle known to contribute to various pharmacological effects, further enhancing the compound's interest as a template in hit-to-lead optimization campaigns. The specific spatial arrangement of its chlorophenyl, phenyl, and furanylmethyl substituents makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR), particularly in the synthesis of more complex molecules with potent pharmacological applications . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c24-17-10-8-16(9-11-17)22-20(14-27(25-22)18-5-2-1-3-6-18)23-26(21(28)15-30-23)13-19-7-4-12-29-19/h1-12,14,23H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTNESBWGAQFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372286
Record name 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-30-1
Record name 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Pyrazole Ring: The reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of an acid catalyst to form 4-chlorophenylhydrazone.

    Cyclization: The cyclization of 4-chlorophenylhydrazone with an appropriate diketone to form the pyrazole ring.

    Thiazolidinone Formation: The reaction of the pyrazole derivative with furan-2-carbaldehyde and thioglycolic acid under reflux conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-chlorophenyl and phenyl pyrazole derivatives with furan and thiazolidine frameworks. Various methods have been employed to optimize yields and purity, including the use of different solvents and catalysts. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compounds .

Biological Activities

Antioxidant Properties
Research indicates that thiazolidine derivatives exhibit significant antioxidant activity. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . Studies have shown that compounds with similar structures demonstrate enhanced antioxidant capabilities compared to their precursors.

Anti-inflammatory Effects
The pyrazole moiety is known for its anti-inflammatory properties. Compounds derived from thiazolidine frameworks have been evaluated for their ability to inhibit cyclooxygenase enzymes, leading to reduced inflammation. The specific compound has been shown to possess anti-inflammatory effects through various in vitro assays .

Anticancer Activity
Recent studies have explored the anticancer potential of similar thiazolidine derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism involving the modulation of signaling pathways associated with cell survival and proliferation . The structure-activity relationship indicates that modifications in the pyrazole and thiazolidine components can enhance anticancer efficacy.

Pharmacological Insights

Mechanism of Action
The pharmacological activity of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one is attributed to its interaction with various biological targets. This includes inhibition of certain enzymes involved in inflammatory pathways and modulation of cellular signaling related to oxidative stress .

Case Studies
Several case studies have documented the successful application of similar compounds in preclinical models:

  • Study on Anticancer Activity: A derivative demonstrated significant cytotoxicity against breast cancer cell lines, indicating potential for further development as an anticancer agent .
  • Anti-inflammatory Evaluation: In a model of induced inflammation, compounds showed a marked reduction in inflammatory markers, supporting their use as therapeutic agents in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogs from the literature.

Table 1: Structural and Functional Comparison

Compound ID Substituents on Pyrazole Substituents on Thiazolidinone Key Features Implications
Target 3-(4-Chlorophenyl), 1-phenyl 3-(Furan-2-ylmethyl) Chlorophenyl (electrophilic), furan (π-rich) Balanced lipophilicity; π-π interactions
3-Methyl-4-(isobutoxy)phenyl 3-(Furan-2-ylmethyl) Bulky isobutoxy group Increased lipophilicity; reduced solubility
4-[(4-Chlorophenyl)methoxy]phenyl 3-(2-Phenylethyl) Phenethyl (hydrophobic) Enhanced membrane permeability; metabolic stability concerns
3-(3-Fluoro-4-methylphenyl) 3-(2-Chlorobenzyl) Fluorine (electronegative), chlorobenzyl Halogen bonding potential; higher metabolic resistance
3-(3-Fluoro-4-propoxyphenyl) 3-(Furan-2-ylmethyl) Propoxy chain (flexible) Improved non-polar solubility; longer half-life
3-(4-Fluorophenyl) 3-Benzyl Fluorophenyl vs. chlorophenyl Altered electronic profile; possible target selectivity
3-(4-Chlorophenyl) Fused thiazolo-benzimidazolone Rigid fused ring Limited conformational flexibility; niche target binding

Analysis of Structural Modifications

Pyrazole Substituents
  • Chlorophenyl vs. Fluorophenyl : The target’s 4-chlorophenyl group provides stronger electrophilicity compared to fluorophenyl derivatives (e.g., ), favoring interactions with nucleophilic residues. Fluorine’s smaller size and electronegativity may reduce steric hindrance but alter electronic interactions .
Thiazolidinone Substituents
  • Furan-2-ylmethyl : The target’s furan group enables π-π stacking, critical for binding to aromatic residues. Analogs with phenethyl () or benzyl () groups prioritize hydrophobic interactions, which may improve bioavailability but limit solubility.
  • Fused Ring Systems : The rigid scaffold in restricts conformational flexibility, necessitating precise complementarity with target binding pockets.
Electronic and Steric Effects
  • Computational studies using Multiwfn () and AutoDock4 () predict that the furan group’s electron-rich nature enhances electrostatic interactions, while chlorophenyl’s electrophilicity stabilizes charge-transfer complexes.
  • Halogen substituents (Cl, F) influence binding via halogen bonds, as seen in and .

Biological Activity

The compound 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C17H14ClN3OSC_{17}H_{14}ClN_3OS with a molecular weight of approximately 333.83 g/mol. The structure includes a thiazolidinone core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC17H14ClN3OS
Molecular Weight333.83 g/mol
IUPAC NameThis compound
AppearancePowder
Boiling PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those with pyrazole substituents. Research indicates that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazolidinone derivatives could inhibit the proliferation of MCF-7 breast cancer cells with IC50 values ranging from 1.27 to 1.50 μM .

Antidiabetic Properties

Thiazolidinones are also recognized for their antidiabetic properties, particularly through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism enhances insulin sensitivity and glucose uptake in adipose tissues. The compound's structural modifications can significantly influence its efficacy as an antidiabetic agent .

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives has been extensively studied. Compounds containing similar structural motifs have shown significant activity in scavenging free radicals and reducing oxidative stress markers in vitro. For example, certain derivatives demonstrated strong inhibition against lipid peroxidation .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural components. Modifications at the R positions of the thiazolidinone ring can lead to enhanced biological properties:

ModificationEffect on Activity
Substituents at Position 2Increased anticancer activity
Halogen substitutions (e.g., Cl)Enhanced binding affinity to biological targets
Furan moiety inclusionImproved antioxidant properties

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacological effects of thiazolidinone derivatives:

  • Anticancer Study : A derivative similar to the target compound was tested against various cancer cell lines, showing significant apoptosis induction and inhibition of key signaling pathways involved in tumor growth (e.g., AKT/mTOR pathway) .
  • Antidiabetic Efficacy : In vivo studies demonstrated that thiazolidinone derivatives improved glucose tolerance and insulin sensitivity in diabetic models, suggesting their potential as therapeutic agents for diabetes management .
  • Antioxidant Evaluation : Various assays (DPPH, ABTS) indicated that modifications at specific positions significantly enhanced the antioxidant capacity of these compounds, making them suitable candidates for further development as protective agents against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for confirming the structure and purity of the compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of aromatic protons (e.g., pyrazole and furan rings) and the thiazolidinone backbone. Deuterated solvents like DMSO-d6d_6 or CDCl3_3 are recommended to avoid solvent interference .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%). Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve synthetic by-products .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in solvents like ethanol or DMF and analyze using synchrotron or laboratory X-ray sources. Key parameters include bond angles and torsional conformations of the pyrazole-thiazolidinone junction .

Q. How is the compound purified after synthesis?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate isomers or by-products. Monitor fractions via TLC (Rf_f values ~0.3–0.5) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve high-purity crystals. Cooling rates and solvent polarity must be controlled to avoid amorphous precipitates .

Advanced Research Questions

Q. How can reaction yields for the thiazolidinone ring formation be optimized?

  • Methodological Answer :

  • Catalyst Selection : Test Lewis acids (e.g., ZnCl2_2) or bases (e.g., triethylamine) to accelerate cyclization. Monitor reaction progress via in-situ FTIR to detect carbonyl intermediate formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while elevated temperatures (80–100°C) reduce reaction times. Conduct DoE (Design of Experiments) to balance yield and side reactions .
  • By-Product Mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap unreacted intermediates .

Q. How can conflicting NMR data between synthetic batches be resolved?

  • Methodological Answer :

  • Dynamic Effects Analysis : Investigate tautomerism in the thiazolidinone ring using variable-temperature NMR. For example, enol-keto equilibria may cause peak splitting at lower temperatures .
  • Impurity Profiling : Compare HPLC-MS data with synthetic intermediates (e.g., chlorophenylpyrazole precursors) to identify residual reactants or degradation products .
  • Deuterium Exchange Experiments : Use D2_2O to confirm exchangeable protons (e.g., NH in thiazolidinone) and rule out solvate formation .

Q. What strategies address regioselectivity challenges during pyrazole ring substitution?

  • Methodological Answer :

  • Directing Group Utilization : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the 4-position of the phenyl ring to steer electrophilic substitution toward the desired pyrazole site .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and transition states. Compare with experimental substituent patterns .

Q. How can the compound’s biological activity be systematically evaluated?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50_{50} determination. Pre-incubate the compound with NADPH for cytochrome P450 stability testing .
  • Cell-Based Studies : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .

Q. What methodologies determine the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and photolytic conditions. Monitor degradation via UPLC-PDA and identify products using HRMS .
  • pH-Dependent Solubility : Perform shake-flask experiments across pH 1–7.4. Use potentiometric titration to determine pKa_a values and predict bioavailability .

Integration of Computational and Experimental Data

Q. How can molecular docking complement crystallographic data to predict binding modes?

  • Methodological Answer :

  • Target Selection : Dock the compound into X-ray structures of related targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Prioritize poses with hydrogen bonds to the thiazolidinone carbonyl and pyrazole nitrogen .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .

Key Data from Evidence

Parameter Findings Reference
Crystallographic Data Bond angles at thiazolidinone ring: C-S-C ~95–100°, N-C-S ~120°
Synthetic Yield Optimized yields: 65–78% (DMF, 80°C, 12 hrs)
Biological Activity IC50_{50} values: 2–10 µM in kinase inhibition assays

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